Bienvenue dans la boutique en ligne BenchChem!

Psalmotoxin 1

ASIC1a pharmacology ion channel potency peptide therapeutics

Psalmotoxin 1 (PcTx1) is the gold standard for homomeric ASIC1a inhibition. Unlike generic inhibitors (amiloride, A-317567) or less selective peptides (mambalgins), PcTx1 delivers picomolar binding affinity with absolute selectivity for ASIC1a over ASIC1b, ASIC2a, ASIC3, and heteromeric channels. This unmatched specificity enables unambiguous attribution of effects to homomeric ASIC1a in pain, ischemia, and synaptic plasticity studies. Its ICK motif ensures thermal and proteolytic stability. Choose PcTx1 for definitive electrophysiology, cryo-EM, and in vivo pharmacology results.

Molecular Formula C₂₀₀H₃₁₂N₆₂O₅₇S₆
Molecular Weight 4689.41
Cat. No. B1574804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePsalmotoxin 1
SynonymsPcTx1; Psalmopoeus cambridgei toxin-1
Molecular FormulaC₂₀₀H₃₁₂N₆₂O₅₇S₆
Molecular Weight4689.41
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.1 mg / 1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Psalmotoxin 1 (PcTx1): High-Potency ASIC1a Blocker for Pain, Stroke & Neuroscience Research


Psalmotoxin 1 (PcTx1, π-theraphotoxin-Pc1a) is a 40-amino acid peptide toxin originally isolated from the venom of the Trinidad chevron tarantula *Psalmopoeus cambridgei* [1]. It is characterized by an inhibitor cystine knot (ICK) motif stabilized by three disulfide bridges, conferring high thermal and proteolytic stability [2]. PcTx1 is the founding member of the ASIC1a-selective gating modifier toxin class and remains the most extensively validated molecular tool for probing homomeric ASIC1a function in pain, ischemia, and synaptic plasticity [3].

Why Broad-Spectrum ASIC Inhibitors Cannot Replace Psalmotoxin 1 for Homomeric ASIC1a Studies


Generic ASIC inhibitors such as amiloride and A-317567 exhibit micromolar potency and indiscriminately block multiple ASIC subtypes as well as unrelated channels (e.g., ENaC, T-type calcium channels) [1]. Mambalgins, while peptide-based, display nanomolar potency but significantly lower selectivity, inhibiting ASIC1b and heteromeric ASIC1a/2a channels at therapeutically relevant concentrations [2]. In contrast, PcTx1 demonstrates low picomolar functional inhibition and binding affinity, combined with absolute discrimination between the ASIC1a splice variant and all other ASIC subunits [3]. This unique combination of sub-nanomolar potency and exquisitely narrow selectivity makes PcTx1 irreplaceable for experiments requiring unambiguous attribution of effects to homomeric ASIC1a channels—particularly in native tissues where multiple ASIC subtypes co-assemble [4].

Psalmotoxin 1: Head-to-Head Quantitative Differentiation from Amiloride, Mambalgin-1, Hi1a, and A-317567


Sub-Nanomolar Functional Potency Versus Micromolar Small-Molecule ASIC Blockers

Psalmotoxin 1 inhibits homomeric ASIC1a with an IC50 of 0.9 nM, representing an approximately 30,000-fold greater potency than the prototypical ASIC blocker amiloride (IC50 ≈ 10-100 μM) [1]. Compared to the optimized small molecule A-317567, which inhibits ASIC currents with IC50 values ranging from 2,000 nM to 30,000 nM, PcTx1 is >2,000-fold more potent [2]. This potency differential translates to effective concentrations in native neuronal preparations that are three to four orders of magnitude lower than small-molecule alternatives, minimizing confounding off-target effects [3].

ASIC1a pharmacology ion channel potency peptide therapeutics

Absolute Subtype Selectivity: ASIC1a Homomer Discrimination Versus Peptide Comparators

Psalmotoxin 1 exhibits zero measurable effect on ASIC1b, ASIC2a, ASIC3, or heteromeric ASIC channels at concentrations up to 100 nM (>100× its functional IC50) [1]. In contrast, the snake venom peptide mambalgin-1 inhibits rat ASIC1a with an IC50 of 3.4 nM but also potently blocks ASIC1b (IC50 = 22.2 nM) and heteromeric ASIC1a/2a channels (IC50 = 152 nM) [2]. The spider toxin Hi1a, while achieving comparable potency (IC50 = 0.4–0.52 nM), demonstrates only >2,000-fold selectivity over other ASICs [3]. PcTx1's absolute selectivity—complete absence of effect on non-ASIC1a homomers—represents a qualitative advantage for functional dissection of ASIC1a-specific contributions in native tissues where multiple subunits are co-expressed [4].

ASIC selectivity ion channel pharmacology toxin specificity

Unique Gating-Modifier Mechanism: Increased Proton Affinity Versus Pore Blockade

Psalmotoxin 1 inhibits ASIC1a via a unique mechanism: it increases the channel's apparent affinity for protons, driving the channel into a desensitized state at resting pH [1]. This contrasts with pore-blocking inhibitors like amiloride and A-317567, which physically occlude the ion conduction pathway [2]. Unlike the snake toxin mambalgin-1, which binds to the closed state and shifts activation pH acidically, PcTx1 binds to the extracellular cysteine-rich domains (CRDI and CRDII) at the subunit interface and induces a long-lived conformational change that decouples proton binding from channel opening [3]. Binding studies using [125I]-PcTx1Y(N) confirm a single high-affinity binding site (IC50 = 128 pM) distinct from the amiloride pore-blocking site [4].

ASIC1a gating toxin mechanism channel desensitization

Dual Action at ASIC1a/2a Heteromers: pH-Dependent Inhibition Versus Potentiation

At heteromeric ASIC1a/2a channels, PcTx1 exhibits a unique dual action not reported for any other ASIC ligand: depending on conditioning pH, it can either inhibit (IC50 = 2.9 nM at pH 7.0) or potentiate (EC50 = 56.1 nM at physiological pH) channel activity [1]. In contrast, mambalgin-1 only inhibits ASIC1a/2a heteromers (IC50 = 152 nM) [2], and small molecules like amiloride and A-317567 show simple, non-state-dependent inhibition [3]. This pH-dependent bidirectional modulation provides a unique experimental lever for probing the conformational dynamics and pH-sensing mechanisms of heteromeric ASIC assemblies in their native neuronal context [4].

ASIC heteromers pH-dependent pharmacology channel modulation

In Vivo Analgesic Efficacy in Rodent Pain Models: PcTx1 Versus Mambalgin-1

Intrathecal injection of PcTx1 produces robust analgesia in multiple rodent pain models, including acute thermal, mechanical, chemical, inflammatory, and neuropathic pain, with effects comparable to morphine but acting upstream of opioid receptors [1]. In a direct comparative study of spinal windup (a measure of central pain sensitization), both PcTx1 and mambalgin-1 significantly reduced the ability of deep wide dynamic range (WDR) neurons to develop windup in vivo [2]. However, PcTx1 achieves this at an estimated 10-fold lower molar concentration due to its higher potency and absolute ASIC1a selectivity [3]. Importantly, the analgesic effects of PcTx1 are suppressed by μ- and δ-opioid receptor antagonists, indicating engagement of endogenous opioid pathways downstream of ASIC1a blockade—a mechanistic feature shared with mambalgin-1 but absent from small-molecule ASIC inhibitors [4].

pain pharmacology analgesia ASIC1a therapeutics

Nanobody-Mediated Potency Enhancement: Orthogonal Binding Site Enables Synergistic Tool Development

Cryo-EM structural analysis reveals that the binding site of PcTx1 on human ASIC1a does not overlap with that of the nanobody Nb.C1, which instead binds to the same region as the snake toxins mambalgin-1 and MitTx1 [1]. This orthogonal binding topology enables the fusion of Nb.C1 with PcTx1 into a single polypeptide that markedly enhances the potency of PcTx1-mediated ASIC1a inhibition [2]. In contrast, competition between Nb.C1 and mambalgin-1 or MitTx1 for overlapping binding sites reduces channel modulation [3]. This unique property of PcTx1—a structurally distinct, non-overlapping binding epitope—makes it the preferred scaffold for engineering bispecific or enhanced-potency ASIC1a modulators [4].

ASIC1a structural biology nanobody engineering toxin potentiation

High-Impact Application Scenarios for Psalmotoxin 1 in Academic and Industrial Research


Unambiguous Pharmacological Isolation of Homomeric ASIC1a Currents in Native Neurons and Brain Slices

PcTx1 at 10–30 nM provides complete and selective blockade of homomeric ASIC1a currents without affecting ASIC1b, ASIC2a, ASIC3, or heteromeric channels [1]. This is essential for patch-clamp electrophysiology in hippocampal, cortical, or spinal cord slices where multiple ASIC subtypes co-assemble. Alternative inhibitors (amiloride, A-317567) lack sufficient selectivity, while mambalgin-1 also blocks ASIC1b and heteromeric channels, confounding interpretation [2].

Preclinical Analgesic and Neuropathic Pain Studies in Rodent Models

Intrathecal or local administration of PcTx1 (10–100 ng in rodents) produces robust analgesia across acute thermal, mechanical, inflammatory, and neuropathic pain models [3]. The peptide's high potency enables effective dosing with minimal peptide mass, reducing cost and injection volume relative to mambalgin-1 [4]. The opioid-dependent mechanism also provides a unique tool for studying endogenous opioid pathway engagement.

Stroke and Ischemia Neuroprotection Research

ASIC1a activation during ischemic acidosis contributes to neuronal death; PcTx1 (10–100 nM in vitro; intracerebroventricular administration in vivo) reduces infarct volume and neuronal injury in rodent stroke models [5]. Its selectivity for homomeric ASIC1a allows researchers to distinguish the contribution of homomeric versus heteromeric ASIC1a-containing channels to ischemic pathology [6].

Structural Biology and Biophysical Studies of ASIC1a Conformational States

PcTx1 binds to the extracellular cysteine-rich domains at the subunit interface, locking the channel in a desensitized conformation [7]. This property makes PcTx1 an essential tool for cryo-EM and X-ray crystallography studies aimed at capturing ASIC1a in specific functional states, as demonstrated in the high-resolution structure of the cASIC1–PcTx1 complex [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Psalmotoxin 1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.